1-(2-phenylpyrrolidin-2-yl)methanamine
Description
Properties
CAS No. |
1894525-68-8 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-phenylpyrrolidin-2-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation and specific catalysts .
Chemical Reactions Analysis
1-(2-Phenylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
1-(2-phenylpyrrolidin-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-phenylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and the biological context . The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Aromatic Groups : Phenyl and fluorophenyl enhance receptor binding and stability .
- Heterocycles : Thiazole or pyridyl groups modify solubility and metal coordination .
Stereochemistry : Chiral pyrrolidine derivatives (e.g., compound 15) are critical for enantioselective synthesis .
Pharmacological Selectivity : Biased agonists like NLX-204 demonstrate how substituents dictate signaling pathway preferences .
Q & A
Q. What are the established synthetic routes for 1-(2-phenylpyrrolidin-2-yl)methanamine, and how can reaction conditions be optimized for high purity?
The synthesis typically involves multi-step routes, such as reductive amination or nucleophilic substitution, under controlled conditions. Key parameters include:
- Temperature : Maintained between 60–80°C to balance reaction rate and byproduct formation .
- pH : Adjusted to mildly basic (pH 8–9) to favor amine formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity . Purification often employs column chromatography or recrystallization, with yields monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyrrolidine ring and phenyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral variants .
Q. How can researchers ensure compound stability during storage and handling?
Store under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability assays using HPLC or UV-Vis spectroscopy under varying conditions (light, temperature) are recommended .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between spectroscopic and chromatographic analyses?
Discrepancies (e.g., NMR vs. MS) may arise from impurities or tautomerism. Solutions include:
- Orthogonal validation : Use IR spectroscopy to confirm functional groups or F NMR for fluorinated analogs .
- Dynamic HPLC-MS : Monitor real-time degradation or isomerization .
- Computational modeling : Compare experimental spectra with DFT-calculated structures .
Q. How can derivatization of this compound enhance its biological activity?
- Functional group addition : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to modulate binding affinity .
- Side-chain modification : Replace the methanamine group with bulkier substituents to improve selectivity for target enzymes .
- Prodrug design : Acetylate the amine to enhance bioavailability, followed by enzymatic cleavage in vivo .
Q. What in vitro and in silico approaches are used to evaluate the compound’s interaction with biological targets?
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) or enzyme inhibition assays (IC determination) .
- Molecular docking : Use software like AutoDock to predict binding modes with receptors (e.g., GPCRs or kinases) .
- SAR studies : Correlate structural variations (e.g., pyrrolidine ring substitution) with activity profiles .
Q. How do solvent and pH conditions influence the compound’s reactivity in downstream applications?
- Solvent effects : Polar solvents stabilize transition states in SN2 reactions, while non-polar solvents favor nucleophilic aromatic substitution .
- pH-dependent reactivity : The amine group’s protonation state (pH 7–9) affects its nucleophilicity in coupling reactions .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC/IC values. Software like GraphPad Prism ensures reproducibility .
Q. How can researchers address batch-to-batch variability in synthetic yields?
Implement Quality-by-Design (QbD) principles:
- DoE (Design of Experiments) : Systematically vary factors (temperature, stoichiometry) to identify critical parameters .
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
